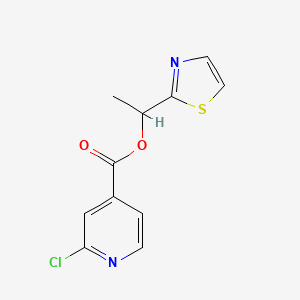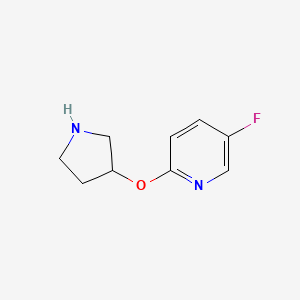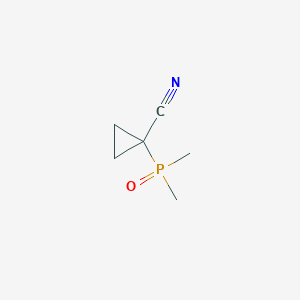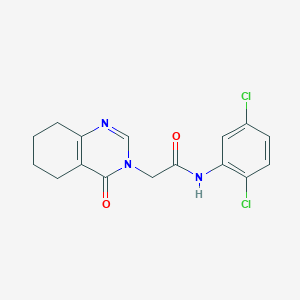![molecular formula C31H31FN4O7S B2424567 N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-76-6](/img/structure/B2424567.png)
N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C31H31FN4O7S and its molecular weight is 622.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Intermediate Compounds
Research has explored the synthesis of various quinazoline derivatives, which are important intermediates in the production of compounds like N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide. For instance, Phillips and Castle (1980) reported on the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, utilizing intermediates such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Phillips & Castle, 1980).
Antimicrobial Activities
Compounds related to this compound have been synthesized and assessed for antimicrobial activities. Alagarsamy et al. (2016) created a series of thiosemicarbazide derivatives, which demonstrated significant antimicrobial activity against selective gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Antitumor Properties
The potential antitumor properties of quinazoline derivatives have been a subject of interest. Mohamed et al. (2016) synthesized trimethoxyanilides based on 4(3H)-quinazolinone scaffolds and evaluated them for their anticancer activity, finding some compounds with extensive-spectrum antitumor efficiency (Mohamed et al., 2016).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) reported on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, exhibiting antioxidant activity and anticancer potential against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antibacterial and DNA-PK Evaluation
Heppell and Al-Rawi (2015) synthesized novel quinazolin-4-ones, which, although inactive against tested bacterial strains, showed moderate activity against DNA-PK (Heppell & Al-Rawi, 2015).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN4O7S/c1-40-24-10-5-19(14-25(24)41-2)11-12-33-28(37)4-3-13-36-30(39)22-15-26-27(43-18-42-26)16-23(22)35-31(36)44-17-29(38)34-21-8-6-20(32)7-9-21/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWGQJPJDXORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2424488.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2424489.png)

![1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2424493.png)
![1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2424500.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424501.png)

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole](/img/structure/B2424503.png)
![4-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B2424504.png)

![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2424506.png)
